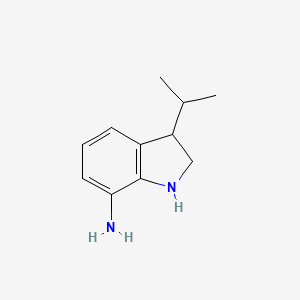
3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine is a nitrogen-containing heterocyclic compound It features an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of indole derivatives, where the indole ring is first functionalized with an isopropyl group at the 3-position. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to reduction conditions, often using hydrogen gas in the presence of a palladium catalyst, to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can facilitate large-scale synthesis. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5- and 6-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of the indole ring.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It can be used in the production of pharmaceuticals and agrochemicals, where its derivatives may exhibit desirable properties.
Wirkmechanismus
The mechanism by which 3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine exerts its effects involves its interaction with specific molecular targets. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
3-(Propan-2-yl)-2,3-dihydro-1H-indol-7-amine can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with a similar core structure but different functional groups.
Serotonin: Another indole derivative that acts as a neurotransmitter in the human body.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
3-propan-2-yl-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C11H16N2/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6,12H2,1-2H3 |
InChI-Schlüssel |
PJRCLSFEEAZLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CNC2=C1C=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13202158.png)
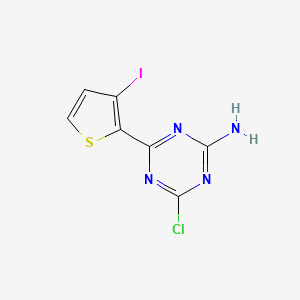
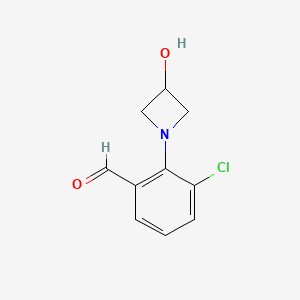
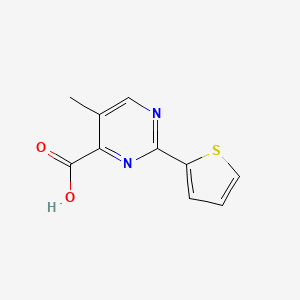
![6-Oxaspiro[4.6]undec-8-ene](/img/structure/B13202175.png)


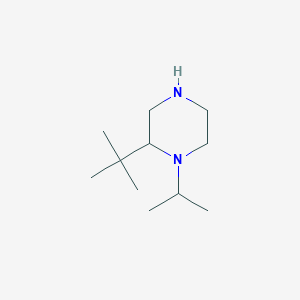

![1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13202209.png)
![Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13202228.png)
![N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B13202230.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
